1-(4-Chloro-2-nitrophenyl)-2-pyrrolidinone
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9ClN2O3 |
|---|---|
Molecular Weight |
240.64 g/mol |
IUPAC Name |
1-(4-chloro-2-nitrophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9ClN2O3/c11-7-3-4-8(9(6-7)13(15)16)12-5-1-2-10(12)14/h3-4,6H,1-2,5H2 |
InChI Key |
GEHPGDQLBZIURD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 4 Chloro 2 Nitrophenyl 2 Pyrrolidinone
Precursor Synthesis and Reagent Selection
The synthesis of the target compound often begins with the preparation of key precursors that will ultimately be integrated to form the final structure. This involves the synthesis of the substituted aniline (B41778) component and the formation of the lactam ring through established cyclization strategies.
Amination Reactions involving 4-Chloro-2-nitroaniline (B28928) or Related Precursors
A critical precursor for the synthesis of 1-(4-Chloro-2-nitrophenyl)-2-pyrrolidinone is 4-chloro-2-nitroaniline. This intermediate is typically synthesized via a nucleophilic aromatic substitution reaction where an amino group displaces a halogen on a dinitro- or dihalo-substituted benzene (B151609) ring. A common industrial method involves the amination of 2,4-dichloronitrobenzene (B57281). google.com
In this process, 2,4-dichloronitrobenzene is reacted with anhydrous ammonia (B1221849) in a solvent such as chlorobenzene (B131634) under elevated temperature and pressure. google.com The reaction proceeds via nucleophilic substitution, where the ammonia selectively displaces the chlorine atom at the 2-position, which is activated by the electron-withdrawing nitro group. The conditions must be carefully controlled to favor the desired mono-amination product and minimize side reactions.
Table 1: Amination of 2,4-Dichloronitrobenzene
| Reactants | Solvent | Temperature | Pressure | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 2,4-Dichloronitrobenzene, Anhydrous Ammonia | Chlorobenzene | 130 °C | 36.5-53.5 bars | 20 hours | High | google.com |
| 2,4-Dichloronitrobenzene, Anhydrous Ammonia | Chlorobenzene | 140 °C | ~35 bars | 21 hours | High | google.com |
Lactamization Routes for 2-Pyrrolidinone (B116388) Ring Formation
The 2-pyrrolidinone ring, a five-membered γ-lactam, is a core structural motif. Its formation can be achieved through various lactamization routes. A prevalent strategy involves the intramolecular cyclization of γ-amino esters or γ-amino acids.
A modern approach utilizes donor-acceptor (D-A) cyclopropanes as starting materials. nih.govmdpi.com In this method, a D-A cyclopropane (B1198618) undergoes a Lewis acid-catalyzed ring-opening reaction with a primary amine, such as an aniline derivative. This reaction forms a γ-amino ester intermediate. Subsequent in-situ lactamization, often promoted by heating with a mild acid like acetic acid, leads to the formation of the 1,5-substituted pyrrolidin-2-one. nih.govmdpi.com This sequence provides a straightforward route to pharmacologically relevant N-aryl pyrrolidinones from readily available precursors. nih.gov
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the this compound molecule in a more convergent fashion, often by forming the crucial N-aryl bond or the entire heterocyclic ring in a single key step.
Condensation Reactions
Condensation reactions provide a direct pathway to N-aryl lactams. This strategy would typically involve the reaction of 4-chloro-2-nitroaniline with a suitable four-carbon synthon that can undergo cyclization to form the pyrrolidinone ring. A common reactant for this purpose is γ-butyrolactone. The condensation is generally carried out under high temperatures and sometimes with acid or base catalysis to facilitate the reaction between the aniline's amino group and the lactone's ester functionality, leading to ring-opening followed by recyclization to form the N-aryl lactam.
While specific examples for 1-(4-nitrophenyl)pyrrolin-2-one have been studied in condensation reactions with aromatic aldehydes, this demonstrates the reactivity of the N-aryl pyrrolidinone system, suggesting the feasibility of its formation through related condensation principles. researchgate.netcolab.ws
Metal-Catalyzed Coupling Reactions
Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-nitrogen bonds. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are particularly powerful for the synthesis of N-aryl heterocycles. nih.govscilit.com This approach could be applied to synthesize this compound by coupling 2-pyrrolidinone with a suitable aryl halide, such as 1,4-dichloro-2-nitrobenzene (B41259) or 1-bromo-4-chloro-2-nitrobenzene.
The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The catalyst facilitates the oxidative addition to the aryl halide, followed by coordination of the deprotonated lactam and subsequent reductive elimination to form the desired N-aryl bond and regenerate the catalyst. nih.govresearchgate.net Tandem N-arylation/carboamination reactions catalyzed by palladium also represent an advanced strategy for assembling N-aryl pyrrolidine (B122466) cores from simpler precursors like primary γ-amino alkenes and aryl bromides. nih.govnih.gov
Table 2: Key Features of Palladium-Catalyzed N-Arylation
| Component | Function | Common Examples | Reference |
|---|---|---|---|
| Palladium Source | Active Catalyst Precursor | Pd(OAc)2, Pd2(dba)3 | researchgate.netscilit.com |
| Ligand | Stabilizes Catalyst, Facilitates Reaction Steps | Buchwald or Hartwig phosphine ligands (e.g., P(tBu)3) | researchgate.netscilit.com |
| Base | Deprotonates the N-H bond of the lactam | NaOtBu, K2CO3, Cs2CO3 | nih.gov |
| Aryl Halide | Provides the Aryl Group | Aryl bromides, chlorides, or iodides | nih.govscilit.com |
Multi-component Reaction Strategies
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates portions of all starting materials. researchgate.nettandfonline.com MCRs are advantageous due to their high atom and step economy, reduced waste, and the ability to rapidly generate molecular diversity. tandfonline.comrsc.org
Several MCRs have been developed for the synthesis of pyrrolidinone derivatives. researchgate.net For instance, a one-pot, three-component reaction between an aniline, an aldehyde, and diethyl acetylenedicarboxylate, catalyzed by citric acid under ultrasound irradiation, can produce substituted 3-pyrrolin-2-ones. rsc.org The proposed mechanism involves the initial formation of an imine from the aniline and aldehyde, which then reacts with the acetylenedicarboxylate. Subsequent intramolecular cyclization yields the N-aryl lactam core. rsc.org Adapting such a strategy by selecting the appropriate aniline (4-chloro-2-nitroaniline) and other components could provide a direct and efficient route to the target compound or its close analogues.
Optimization of Reaction Conditions
The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize yield and purity while minimizing costs and environmental impact. For the synthesis of this compound, several parameters have been systematically investigated to achieve the most favorable outcomes.
Solvent Effects and Reaction Medium
The choice of solvent is paramount in chemical reactions as it can significantly influence reaction rates, selectivity, and the solubility of reactants and catalysts. Research into the synthesis of related heterocyclic compounds has demonstrated that the reaction medium plays a crucial role. For instance, in the synthesis of certain dihydropyridines, ethanol (B145695) was found to provide excellent selectivity and yield, whereas the use of water led to the formation of side products, which was attributed to the low solubility of the reactants. researchgate.net While specific studies on the solvent effects for this compound are not extensively detailed in the provided search results, the principles observed in similar syntheses suggest that aprotic polar solvents or high-boiling point aromatic hydrocarbons could be effective. The selection would depend on the specific synthetic route, such as nucleophilic aromatic substitution, and the nature of the starting materials and catalysts involved.
Temperature and Pressure Influences
Temperature and pressure are fundamental parameters that govern the kinetics and thermodynamics of a chemical reaction. For the synthesis of this compound, these factors would be fine-tuned to ensure optimal reaction rates and to suppress the formation of undesired byproducts. Elevated temperatures can often accelerate the reaction, but may also lead to decomposition or side reactions. Conversely, lower temperatures might enhance selectivity but at the cost of a slower reaction rate. The influence of pressure is typically more significant in reactions involving gaseous reactants or products, which may not be directly applicable to common synthetic routes for this compound unless specific reagents are used.
Catalyst Screening and Loading Optimization
Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency. In the synthesis of related nitroaromatic compounds, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed. researchgate.net The choice of ligand for the metal catalyst is critical for both stability and catalytic activity. researchgate.net For the synthesis of this compound, potential catalytic systems could involve transition metals like palladium or copper to facilitate the coupling of an aryl halide with 2-pyrrolidinone. Optimization would involve screening a variety of catalysts and ligands to identify the most effective combination. Furthermore, the catalyst loading, or the amount of catalyst used, would be minimized to reduce costs and residual metal contamination in the final product without compromising the reaction efficiency.
Yield and Selectivity Enhancement
The ultimate goal of optimizing reaction conditions is to enhance the yield and selectivity of the desired product. This involves a systematic variation of the parameters discussed above—solvent, temperature, and catalyst—to find the synergistic combination that favors the formation of this compound over any potential isomers or byproducts. For example, in the synthesis of 4'-chloro-2-nitrobiphenyl, a key intermediate for some pesticides, optimizing the catalyst system and reaction time led to a product yield of 95%. researchgate.net Similar meticulous optimization would be necessary to achieve high yields and selectivity for the target compound of this article.
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being integrated into synthetic methodologies to create more sustainable chemical processes. These principles focus on reducing waste, using less hazardous substances, and improving energy efficiency.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of products. researchgate.netnih.gov This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, resulting in a rapid and uniform temperature increase. nih.govmdpi.com For the synthesis of pyrrolidinone derivatives, microwave-assisted methods have been successfully developed, offering a cleaner, more efficient, and economical alternative to conventional heating methods. researchgate.net The application of microwave irradiation to the synthesis of this compound could potentially offer significant advantages in terms of reaction speed and energy consumption, aligning with the core tenets of green chemistry. amanote.com
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Heating Method | External heating source (e.g., oil bath) | Direct heating via microwave irradiation |
| Reaction Time | Hours to days | Minutes to hours |
| Energy Efficiency | Lower | Higher |
| Temperature Control | Less precise | More precise |
| Potential Yield | Variable | Often higher |
Solvent-Free Methodologies
Solvent-free synthesis, also known as neat or solid-state reaction, represents a significant advancement in green chemistry. By eliminating the solvent, these methods can lead to higher efficiency, easier purification, and a significant reduction in waste. Two prominent techniques in this area are microwave-assisted synthesis and mechanochemistry.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. psu.edu In a potential solvent-free approach to synthesize this compound, the reactants, 1,4-dichloro-2-nitrobenzene and 2-pyrrolidinone, could be adsorbed onto a solid support, such as alumina (B75360) or silica (B1680970) gel. researchgate.net This mixture would then be subjected to microwave irradiation. The polar nature of the reactants allows for efficient absorption of microwave energy, leading to rapid heating and a significant reduction in reaction time compared to conventional heating methods. cem.com This technique often results in higher yields and cleaner reaction profiles. researchgate.net
Mechanochemistry:
Mechanochemical synthesis involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. nih.gov This solvent-free method is particularly advantageous for reactions involving solid reactants. For the synthesis of this compound, a mixture of 1,4-dichloro-2-nitrobenzene and 2-pyrrolidinone, along with a suitable base, could be subjected to ball milling. The mechanical energy facilitates the reaction by increasing the surface area of the reactants and promoting intimate contact between them. This approach avoids the need for solvents and can lead to the formation of the desired product in a solid, easily purifiable form.
| Technique | Reactant 1 | Reactant 2 | Conditions | Potential Advantages |
| Microwave-Assisted | 1,4-dichloro-2-nitrobenzene | 2-pyrrolidinone | Solid support (e.g., alumina), Microwave irradiation | Reduced reaction time, higher yields, cleaner reactions |
| Mechanochemistry | 1,4-dichloro-2-nitrobenzene | 2-pyrrolidinone | Ball milling, solid base | Solvent-free, easy purification, energy efficient |
Use of Green Solvents and Catalysts
The replacement of volatile and toxic organic solvents with greener alternatives is a key principle of green chemistry. Ionic liquids and deep eutectic solvents are at the forefront of this endeavor, offering unique properties as reaction media and catalysts. Furthermore, the use of heterogeneous and biocatalysts presents a sustainable alternative to traditional homogeneous catalysts.
Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs):
Ionic liquids are salts with low melting points that can act as both solvents and catalysts. mdpi.com Their negligible vapor pressure and high thermal stability make them attractive alternatives to conventional organic solvents. In the synthesis of this compound, an appropriate ionic liquid could serve as the reaction medium, facilitating the nucleophilic substitution reaction between 1,4-dichloro-2-nitrobenzene and 2-pyrrolidinone. The choice of cation and anion in the ionic liquid can be tuned to optimize the reaction conditions and facilitate product separation.
Deep eutectic solvents (DESs) are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point much lower than that of the individual components. mdpi.com They share many of the advantageous properties of ionic liquids but are often cheaper, less toxic, and more biodegradable. researchgate.netmdpi.com A choline (B1196258) chloride-based DES, for instance, could be employed as a green reaction medium for the synthesis of the target compound. The DES can also act as a catalyst, activating the reactants through hydrogen bonding. mdpi.com
Green Catalysts:
The development of efficient and recyclable catalysts is crucial for sustainable chemical production.
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, allowing for easy separation and reuse. For the synthesis of this compound, a solid-supported base or a transition metal catalyst immobilized on a solid support could be employed. This would simplify the work-up procedure and minimize catalyst waste. researchgate.net
Biocatalysts: Enzymes offer a highly selective and environmentally friendly approach to catalysis. While a specific enzyme for the synthesis of this compound may not be readily available, the principles of biocatalysis, such as performing reactions in aqueous media under mild conditions, serve as a benchmark for green chemistry. Future research could focus on the development of engineered enzymes for this specific transformation.
| Green Solvent/Catalyst | Description | Potential Role in Synthesis | Advantages |
| Ionic Liquids (ILs) | Salts with low melting points. mdpi.com | Reaction medium and potential catalyst. | Low volatility, high thermal stability, tunable properties. mdpi.com |
| Deep Eutectic Solvents (DESs) | Eutectic mixtures of hydrogen bond donors and acceptors. mdpi.com | Green reaction medium and catalyst. mdpi.com | Low cost, low toxicity, biodegradability. researchgate.netmdpi.com |
| Heterogeneous Catalysts | Catalysts in a different phase from reactants. researchgate.net | Solid-supported base or metal catalyst. | Easy separation, reusability, waste reduction. researchgate.net |
| Biocatalysts (Enzymes) | Biological catalysts. | Highly selective and specific catalysis. | Mild reaction conditions, high selectivity, environmentally friendly. |
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Crystallography for Solid-State Structure Determination
Due to a lack of publicly available experimental X-ray crystallography data for 1-(4-Chloro-2-nitrophenyl)-2-pyrrolidinone, a detailed analysis of its solid-state structure, including crystal packing, intermolecular interactions, and conformational analysis in the crystalline state, cannot be provided at this time.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure
Specific experimental 1D and 2D NMR data (such as COSY and NOESY) for this compound are not available in the reviewed literature. Therefore, a detailed analysis of its solution-phase structure, including conformational assignments and specific chemical shift analysis, cannot be presented.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy provides valuable insights into the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Analysis of related compounds suggests that the FT-IR and Raman spectra of this compound would be characterized by specific vibrational modes. The presence of the pyrrolidinone ring would be confirmed by the C=O stretching vibration of the amide group. The aromatic ring would exhibit C-H and C=C stretching and bending vibrations. The nitro group (NO₂) would show characteristic symmetric and asymmetric stretching frequencies. The carbon-chlorine (C-Cl) bond would also have a distinct vibrational signature.
A hypothetical data table of expected vibrational frequencies based on the analysis of similar structures is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide (in pyrrolidinone) | C=O stretch | 1680 - 1720 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| C-H stretch | 3000 - 3100 | |
| Nitro Group | Asymmetric NO₂ stretch | 1500 - 1570 |
| Symmetric NO₂ stretch | 1300 - 1370 | |
| Alkyl (pyrrolidinone) | C-H stretch | 2850 - 2960 |
| Aryl Halide | C-Cl stretch | 1000 - 1100 |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT) and Ab Initio methods, are fundamental to predicting the behavior of molecules at the electronic level. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
The electronic structure of a molecule is key to its reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. mdpi.com
For aromatic compounds containing nitro and chloro substituents, the HOMO is often localized on the phenyl ring, while the LUMO can be distributed across the electron-withdrawing nitro group. researchgate.netresearchgate.net This distribution suggests that the molecule is susceptible to nucleophilic attack. The HOMO-LUMO gap for similar nitroaromatic compounds typically falls in a range that indicates significant charge transfer capabilities, making them interesting for applications in nonlinear optics. mdpi.comresearchgate.net
Table 1: Representative Frontier Orbital Energies for a Nitroaromatic Compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO | -2.5 | Represents the ability to accept an electron; often located on the nitro group. |
| HOMO | -6.5 | Represents the ability to donate an electron; often located on the phenyl ring. |
| HOMO-LUMO Gap (ΔE) | 4.0 | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com |
Note: The values presented are illustrative and based on typical DFT calculations for similar molecules.
Quantum chemical calculations are instrumental in mapping out the potential energy surface of a chemical reaction. By calculating the energies of reactants, products, and intermediates, it is possible to determine the thermodynamics of a reaction. Furthermore, locating the transition state—the highest energy point along the reaction coordinate—allows for the calculation of the activation energy, which governs the reaction rate.
For a molecule like 1-(4-chloro-2-nitrophenyl)-2-pyrrolidinone, these methods could be used to study reactions such as nucleophilic aromatic substitution, where the chlorine atom is displaced, or the reduction of the nitro group. The calculations would reveal the most energetically favorable pathway for such transformations.
The three-dimensional structure of this compound is not rigid. Rotation around the single bond connecting the phenyl ring to the pyrrolidinone nitrogen atom gives rise to different conformers. Quantum chemical calculations can predict the relative energies of these conformers, identifying the most stable arrangement.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of atoms over time, offering a dynamic picture of molecular behavior in condensed phases.
In a solvent, molecules of this compound will interact with the surrounding solvent molecules through various non-covalent forces, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. MD simulations can model these interactions explicitly. nih.gov
Simulations can reveal the structure of the solvation shell around the molecule and quantify the strength of solute-solvent interactions. For instance, the polar nitro and carbonyl groups are expected to be strong hydrogen bond acceptors, influencing the molecule's solubility and behavior in protic solvents. The stability of ligand-protein complexes, guided by intermolecular interactions, is often validated using MD simulations. nih.govnih.govresearchgate.net
While quantum calculations can identify stable conformers, MD simulations can explore the transitions between these conformations over time. The simulation can show how the molecule samples different rotational states around the N-aryl bond and how the pyrrolidinone ring puckers and changes its conformation. The root-mean-square deviation (RMSD) analysis from MD simulations is often used to assess the stability of a compound's conformation within a specific environment, such as the active site of a protein. nih.govnih.gov This provides insight into the flexibility of the molecule, which is crucial for understanding its biological activity and physical properties.
Modeling of Solvent Effects on Reactivity and Structure
A comprehensive review of scientific literature indicates that specific computational and theoretical investigations focusing on the modeling of solvent effects on the reactivity and structure of This compound are not publicly available at this time. Therefore, no detailed research findings or specific data tables for this particular compound can be presented.
However, it is pertinent to discuss the general principles and methodologies applied in computational chemistry to model the influence of solvents on the reactivity and molecular structure of similar organic compounds. These computational approaches are crucial for understanding reaction mechanisms, predicting chemical behavior in different environments, and guiding experimental design.
Theoretical models for studying solvent effects are broadly categorized into two types: explicit and implicit solvent models.
Explicit Solvent Models: In this approach, individual solvent molecules are included in the quantum mechanical or molecular mechanical calculations. This method allows for the detailed investigation of specific solute-solvent interactions, such as hydrogen bonding, and the analysis of the local solvent structure around the solute molecule. While computationally intensive, this model provides a highly detailed picture of the solvation process.
Implicit Solvent Models (Continuum Models): These models represent the solvent as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this continuum, and the solvent's effect is treated as a reaction field that polarizes the solute's electron distribution. The Polarizable Continuum Model (PCM) is a widely used example of this approach. Implicit models are computationally less demanding and are effective for calculating the bulk electrostatic effects of the solvent on the solute's properties.
For a molecule like This compound , computational studies would typically employ these models to investigate several key aspects:
Structural Changes: The geometry of the molecule, including bond lengths, bond angles, and dihedral angles, can be optimized in the gas phase and in different solvents. The polarity of the solvent can influence the conformation of the molecule, particularly the orientation of the nitrophenyl group relative to the pyrrolidinone ring.
Reactivity Indices: Quantum chemical calculations can determine various reactivity descriptors, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. The solvent can significantly alter these indices, thereby affecting the molecule's susceptibility to nucleophilic or electrophilic attack. For instance, a polar solvent might stabilize a polar transition state, thus accelerating a particular reaction.
Spectroscopic Properties: Solvent models are essential for accurately predicting spectroscopic properties like UV-Vis absorption spectra. The solvent can cause shifts in the absorption maxima (solvatochromism), which can be correlated with the electronic structure of the molecule and the nature of the electronic transitions.
While specific data for This compound is absent, the following table illustrates the type of data that such a computational study would aim to generate. The values presented are hypothetical and for illustrative purposes only.
Hypothetical Data Table: Calculated Dipole Moment and HOMO-LUMO Gap of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Gas Phase | 1.0 | 4.5 | 5.2 |
| Toluene | 2.4 | 5.8 | 5.0 |
| Dichloromethane | 8.9 | 6.7 | 4.8 |
| Acetonitrile (B52724) | 37.5 | 7.5 | 4.6 |
| Water | 78.4 | 8.1 | 4.5 |
Chemical Transformations and Reaction Mechanisms of 1 4 Chloro 2 Nitrophenyl 2 Pyrrolidinone
Nucleophilic Aromatic Substitution (SNAr) Reactions
The structure of 1-(4-chloro-2-nitrophenyl)-2-pyrrolidinone is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the presence of a strong electron-withdrawing nitro group positioned ortho to the chlorine atom, which serves as a leaving group. libretexts.orgscranton.edu The nitro group activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate. libretexts.org
The general mechanism for SNAr reactions involves two main steps: addition and elimination. scranton.eduyoutube.com A nucleophile first attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgscranton.edu The negative charge of this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization. libretexts.org In the subsequent elimination step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. libretexts.orgyoutube.com
Aminolysis, the reaction with amines, is a key SNAr transformation for this compound. Kinetic studies on analogous compounds, such as 4-chloro-2-nitrophenyl benzoates, reveal that these reactions typically proceed through a stepwise mechanism involving a zwitterionic tetrahedral addition intermediate. nih.govresearchgate.net
The reaction pathway can be summarized as follows:
Formation of the Intermediate: The amine nucleophile attacks the electrophilic carbon attached to the chlorine, leading to the formation of a tetrahedral intermediate (T+/-). nih.gov
Change in Rate-Determining Step (RDS): The rate-determining step of the reaction can change depending on the basicity (and nucleophilicity) of the attacking amine. researchgate.netresearchgate.net For reactions with highly basic amines, the formation of the tetrahedral intermediate is often the slow, rate-determining step. researchgate.net Conversely, for less basic amines, the breakdown of this intermediate to form the final product can become rate-limiting. researchgate.netresearchgate.net This is often evidenced by a downward curve in Brønsted-type plots (log of the rate constant vs. the pKa of the amine). researchgate.netresearchgate.net
The reactivity of the this compound system in SNAr reactions is profoundly influenced by its substituent pattern.
Activating Groups: The nitro group at the ortho position is a powerful activating group. Its ability to withdraw electron density by resonance and induction makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack. libretexts.org This effect is strongest when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the negative charge in the Meisenheimer complex. libretexts.org A substituent at the meta position offers no such resonance stabilization. libretexts.org
Leaving Group: The chlorine atom functions as the leaving group. Its electronegativity contributes to the electrophilicity of the carbon atom to which it is attached.
Other Substituents: The effect of any additional substituents would depend on their electronic properties. Another electron-withdrawing group on the ring would further increase the reaction rate, while an electron-donating group would decrease it by destabilizing the anionic intermediate. libretexts.org Kinetic studies on similar substrates show that the nature of substituents elsewhere in the molecule can fine-tune the reaction mechanism and rate. researchgate.net
Reduction Reactions (e.g., Nitro Group Reduction)
The nitro group of this compound can be readily reduced to a primary amine, yielding 1-(2-amino-4-chlorophenyl)-2-pyrrolidinone. This transformation is fundamental as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com A variety of methods are available for the reduction of aromatic nitro groups, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. wikipedia.org
Common methods for nitro group reduction include:
Catalytic Hydrogenation: This is a widely used method involving hydrogen gas (H₂) and a metal catalyst. masterorganicchemistry.comcommonorganicchemistry.com Palladium on carbon (Pd/C) is highly effective, though it may also cause dehalogenation (removal of the chloro group). commonorganicchemistry.com Raney nickel is an alternative that is often used when dehalogenation is a concern. masterorganicchemistry.comcommonorganicchemistry.com
Metal-Acid Systems: The use of an easily oxidized metal in the presence of an acid is a classic and effective method. masterorganicchemistry.com Common combinations include iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). masterorganicchemistry.comniscpr.res.inscispace.com
Other Reagents: Tin(II) chloride (SnCl₂) provides a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Sodium hydrosulfite or sodium sulfide (B99878) can also be employed, particularly for selective reductions. wikipedia.orgcommonorganicchemistry.com
| Reagent/System | General Conditions | Notes | Reference |
|---|---|---|---|
| H₂/Pd-C | Hydrogen gas, Palladium on Carbon catalyst | Highly efficient; may cause dehalogenation of aryl halides. | commonorganicchemistry.com |
| H₂/Raney Ni | Hydrogen gas, Raney Nickel catalyst | Effective alternative to Pd/C, less likely to cause dehalogenation. | masterorganicchemistry.comcommonorganicchemistry.com |
| Fe/HCl or Zn/HCl | Metal powder in acidic medium | Classic, robust method for converting NO₂ to NH₂. | masterorganicchemistry.com |
| SnCl₂ | Tin(II) chloride in a suitable solvent | Provides a mild reduction, often selective in the presence of other reducible groups. | commonorganicchemistry.com |
| Hydrazine (N₂H₄) with Zn or Mg | Hydrazine hydrate (B1144303) with a metal powder catalyst | Rapid and selective reduction at room temperature without hydrogenolysis. | niscpr.res.in |
Derivatization Chemistry for Functional Group Modification
The functional groups of this compound provide multiple sites for derivatization, allowing for significant structural modifications.
The nitrogen atom of the pyrrolidinone ring is part of a lactam, an cyclic amide. Due to resonance delocalization of the nitrogen lone pair into the adjacent carbonyl group, this nitrogen is significantly less nucleophilic and basic than a typical amine nitrogen. Therefore, reactions directly at this site, such as alkylation or acylation, are generally difficult to achieve without harsh conditions or specialized reagents that first activate the lactam.
The primary avenues for derivatization involve the chloro and nitro substituents on the aromatic ring.
Reactions at the Chloro Substituent: As detailed in Section 5.1, the chlorine atom is an excellent site for SNAr reactions. It can be displaced by a wide variety of nucleophiles, including amines (aminolysis), alkoxides, and thiolates, to introduce diverse functional groups at this position.
Reactions at the Nitro Substituent: The nitro group is a versatile precursor for other functionalities. Its reduction to an amino group (as described in Section 5.2) is the most common and important transformation. The resulting aniline (B41778) derivative, 1-(2-amino-4-chlorophenyl)-2-pyrrolidinone, possesses a nucleophilic amino group that can undergo a vast array of subsequent reactions, including:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Diazotization: Reaction with nitrous acid (generated from NaNO₂ and HCl) at low temperatures to form a diazonium salt. This intermediate is highly useful and can be subsequently converted into a wide range of substituents (e.g., -OH, -CN, -F, -Br, -I) via Sandmeyer or related reactions.
Cyclization and Rearrangement Reactions
The strategic positioning of the nitro group ortho to the pyrrolidinone substituent in this compound facilitates intramolecular cyclization reactions upon reduction of the nitro functionality. This process, often referred to as reductive cyclization, is a powerful tool for the synthesis of a variety of nitrogen-containing heterocycles. The reaction proceeds through the in situ formation of a reactive intermediate, such as a nitroso, hydroxylamino, or amino group, which then undergoes an intramolecular nucleophilic attack on the lactam carbonyl carbon, leading to the formation of a new heterocyclic ring.
The nature of the final product is highly dependent on the reaction conditions, including the choice of reducing agent, catalyst, solvent, and temperature. These factors can influence the extent of reduction of the nitro group and the subsequent cyclization pathway.
One of the primary applications of the reductive cyclization of N-(2-nitrophenyl)lactams, a class of compounds to which this compound belongs, is the synthesis of tricyclic benzodiazepine (B76468) derivatives. These structures are of particular interest due to their prevalence in a wide range of biologically active compounds. The general transformation involves the reduction of the nitro group to an amine, which then attacks the lactam carbonyl to form a seven-membered diazepine (B8756704) ring fused to the existing aromatic and pyrrolidine (B122466) rings.
Detailed research findings on the reductive cyclization of analogous N-(2-nitrophenyl)lactams provide insight into the expected reactivity of this compound. For instance, various reducing systems have been successfully employed for this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid combinations (e.g., Sn/HCl, Fe/AcOH), and transfer hydrogenation reagents (e.g., hydrazine/Pd-C).
The following table summarizes typical conditions and outcomes for the reductive cyclization of related N-(2-nitrophenyl)lactams, which can be extrapolated to predict the behavior of this compound.
| Starting Material Analogue | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Product Type | Yield (%) |
|---|---|---|---|---|---|
| N-(2-nitrophenyl)-2-pyrrolidinone | H₂, Pd/C | Ethanol (B145695) | 25-50 | Pyrrolo[1,2-a] researchgate.netnih.govbenzodiazepin-5-one | 85-95 |
| N-(2-nitrophenyl)-δ-valerolactam | SnCl₂·2H₂O | Methanol | Reflux | Piperido[1,2-a] researchgate.netnih.govbenzodiazepin-6-one | 70-80 |
| N-(2-nitrobenzoyl)pyrrolidine | Fe, NH₄Cl | Ethanol/Water | Reflux | Pyrrolo[2,1-b]quinazolin-9(1H)-one | 65-75 |
The mechanism of the reductive cyclization typically involves the initial reduction of the nitro group to a nitroso or hydroxylamine (B1172632) intermediate, which can then cyclize. Alternatively, complete reduction to the amine followed by intramolecular condensation can occur. The presence of the chlorine atom on the phenyl ring of this compound is expected to influence the electronic properties of the aromatic ring but is generally well-tolerated in such reductive cyclization reactions.
While rearrangement reactions of this compound itself are not extensively documented, the potential for rearrangements in the products of its cyclization exists. For example, under certain acidic or thermal conditions, the initially formed heterocyclic systems could undergo further structural modifications.
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Synthetic Intermediate for Complex Molecules
The unique structural features of 1-(4-chloro-2-nitrophenyl)-2-pyrrolidinone, which include a reactive chloro-nitrophenyl group and a pyrrolidinone moiety, position it as a valuable intermediate in the synthesis of more complex molecular architectures. The presence of the nitro and chloro substituents on the phenyl ring allows for a variety of chemical transformations. For instance, the nitro group can be readily reduced to an amine, which can then participate in a wide range of coupling reactions to introduce new functional groups or build larger molecular scaffolds.
Similarly, the chlorine atom can be displaced through nucleophilic aromatic substitution reactions, providing another avenue for molecular elaboration. These reactive sites make this compound a versatile building block for the synthesis of novel organic compounds with potential applications in pharmaceuticals and agrochemicals. For example, related chloro-nitrophenyl compounds have been identified as key intermediates in the production of fungicides.
Ligand Design in Coordination Chemistry and Catalysis (if applicable, non-biological)
The pyrrolidinone ring system, with its carbonyl oxygen and the nitrogen atom, possesses inherent coordinating properties. While direct studies on the use of this compound as a ligand are limited, the broader class of pyrrolidinone derivatives has shown promise in coordination chemistry. These compounds can act as ligands, binding to metal centers to form coordination complexes with potential catalytic activities.
The electronic properties of the phenyl ring in this compound, influenced by the electron-withdrawing nitro and chloro groups, could modulate the coordination properties of the pyrrolidinone moiety. This could, in turn, affect the catalytic activity and selectivity of the resulting metal complexes. Research into Schiff base ligands derived from 2-pyrrolidone has demonstrated the potential of this heterocyclic core in forming stable and catalytically active metal complexes.
Precursors for Polymeric Materials (if applicable, non-biological)
The potential of this compound as a monomer or precursor for polymeric materials is an area of scientific interest. The reactive functional groups on the molecule could be exploited for polymerization reactions. For example, the nitro group could be transformed into other functionalities that can participate in polymerization processes.
Furthermore, the pyrrolidinone ring itself can, under certain conditions, undergo ring-opening polymerization to yield polyamides. The specific substituents on the phenyl ring of this compound would be expected to influence the properties of the resulting polymer, such as its thermal stability, solubility, and mechanical strength.
Probes for Fundamental Reaction Studies
The reactivity of the chloro and nitro groups on the aromatic ring of this compound makes it a suitable substrate for studying the mechanisms of various organic reactions. The well-defined structure of the molecule allows for the systematic investigation of reaction kinetics, substituent effects, and the influence of the pyrrolidinone moiety on the reactivity of the aromatic ring.
By studying the reactions of this compound, such as nucleophilic aromatic substitution or the reduction of the nitro group, researchers can gain valuable insights into fundamental chemical principles. This knowledge can then be applied to the design of new synthetic methodologies and the development of more efficient chemical processes.
Advanced Analytical Methodologies for Detection and Purity Assessment
Chromatographic Techniques (e.g., HPLC for purity and enantiomeric excess analysis)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the assessment of purity and the determination of enantiomeric excess of chiral compounds like "1-(4-Chloro-2-nitrophenyl)-2-pyrrolidinone". The versatility of HPLC allows for the development of specific methods tailored to the compound's chemical properties.
For purity analysis, reversed-phase HPLC (RP-HPLC) is a commonly employed technique. A C18 column is often the stationary phase of choice, offering a nonpolar environment for the separation of the analyte from its potential impurities. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The gradient or isocratic elution profile, flow rate, and detection wavelength are optimized to achieve the best separation efficiency and sensitivity.
Table 1: Illustrative RP-HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Detector | UV-Vis at a specified wavelength (e.g., 254 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
The determination of enantiomeric excess is critical for chiral molecules. Chiral HPLC is the gold standard for separating enantiomers. This is typically achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown great success in resolving a broad range of racemates. The differential interaction of the enantiomers with the chiral selector in the stationary phase leads to their separation. The choice of the mobile phase, often a mixture of alkanes and an alcohol modifier, is crucial for achieving optimal enantioseparation.
Table 2: General Chiral HPLC Parameters for Enantiomeric Excess Analysis
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Cellulose or Amylose-based) |
| Mobile Phase | Hexane:Isopropanol (isocratic) |
| Detector | UV-Vis at a specified wavelength |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 5 µL |
Electrochemical Methods (if applicable)
Electrochemical methods can offer a sensitive and selective approach for the analysis of compounds containing electroactive functional groups. The nitro group in "this compound" is electrochemically active and can be readily reduced. This property allows for the use of techniques like voltammetry for its detection and quantification.
The electrochemical reduction of nitroaromatic compounds on various electrode surfaces has been extensively studied. The process typically involves the irreversible reduction of the nitro group to a hydroxylamine (B1172632) or an amine group. The potential at which this reduction occurs can be influenced by the pH of the supporting electrolyte and the nature of the electrode material. By scanning the potential and measuring the resulting current, a voltammogram is obtained, where the peak current is proportional to the concentration of the analyte. This relationship forms the basis for quantitative analysis.
Table 3: General Parameters for Voltammetric Analysis
| Parameter | Detail |
| Technique | Differential Pulse Voltammetry or Square Wave Voltammetry |
| Working Electrode | Glassy Carbon Electrode or Mercury-based Electrode |
| Supporting Electrolyte | Buffered aqueous solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) |
| Potential Range | Optimized for the reduction of the nitro group |
Quantitative Spectrophotometric Analysis (e.g., UV-Vis)
UV-Vis spectrophotometry is a widely used, simple, and cost-effective technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. Aromatic compounds and those with conjugated systems, such as "this compound," typically exhibit strong UV-Vis absorption.
The basis for quantitative analysis using spectrophotometry is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve.
The UV-Vis spectrum of a nitroaromatic compound is influenced by the electronic transitions involving the aromatic ring and the nitro group. The position of the λmax and the molar absorptivity are characteristic of the compound and the solvent used.
Table 4: Hypothetical Data for UV-Vis Quantitative Analysis
| Concentration (µg/mL) | Absorbance at λmax |
| 2 | 0.150 |
| 4 | 0.300 |
| 6 | 0.450 |
| 8 | 0.600 |
| 10 | 0.750 |
Future Research Directions and Unexplored Avenues
Exploration of Novel Reaction Pathways and Cascade Reactions
Moving beyond traditional multi-step syntheses, the development of novel reaction pathways, particularly cascade reactions, can significantly improve synthetic efficiency. rsc.org These reactions combine multiple bond-forming events in a single operation, reducing waste, time, and cost. rsc.org
For 1-(4-chloro-2-nitrophenyl)-2-pyrrolidinone, future research could explore:
Smiles-Truce Rearrangement Cascades: A novel, metal-free method involves the reaction of arylsulfonamides with cyclopropane (B1198618) diesters under basic conditions to yield α-arylated pyrrolidinones in one pot. nih.govacs.org This cascade involves a nucleophilic ring-opening, a Smiles-Truce aryl transfer, and subsequent lactam formation. nih.gov
N-Heterocyclic Carbene (NHC) Catalysis: NHC-catalyzed radical tandem cyclization reactions present a transition-metal-free approach to construct highly functionalized 2-pyrrolidinone (B116388) derivatives with high efficiency. rsc.org
Domino Reactions: The development of domino processes, such as an N-H insertion into an enynal-derived metal-carbenoid followed by an intramolecular aldol reaction, can create highly substituted pyrrolidines with excellent stereoselectivity. rsc.org
Integration with Flow Chemistry and Automated Synthesis
To accelerate the discovery and development of derivatives of this compound, integrating modern technologies like flow chemistry and automated synthesis is essential. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. researchgate.netacs.org
Key areas for development include:
Automated Library Generation: Automated flow synthesis systems can be used to generate libraries of analogues for screening against biological targets, potentially accelerating the drug discovery process. syrris.com This approach allows for rapid optimization of reaction conditions and exploration of a wider chemical space. syrris.com
Multi-step Continuous Synthesis: Designing fully automated, multi-step flow syntheses without the need for intermediate purification can significantly reduce waste and operational complexity. acs.orgnih.gov This has been successfully applied to the synthesis of complex active pharmaceutical ingredients (APIs). nih.gov
Integration with Real-time Analysis: Combining flow reactors with in-line analytical techniques (e.g., LC-MS, NMR) enables real-time monitoring and optimization of reaction parameters, leading to more efficient and controlled processes. nih.gov
Advanced in silico Design and Predictive Modeling
Computational tools are indispensable in modern chemical research for predicting molecular properties, guiding synthesis, and identifying potential biological targets. For this compound, in silico methods can fast-track the design of new derivatives with desired characteristics.
Future research should leverage:
Molecular Docking: To explore the binding modes of potential derivatives within the active sites of biological targets, helping to rationalize structure-activity relationships (SAR). nih.govnih.gov
Pharmacophore Modeling and QSAR: Developing quantitative structure-activity relationship (QSAR) models and pharmacophores can aid in the rational design of novel compounds with enhanced activity. researchgate.netrsc.org
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug design to identify candidates with favorable pharmacokinetic profiles and minimize late-stage failures. mdpi.com
Table 2: In Silico Tools for Drug Design and Development
| Tool/Technique | Application | Predicted Outcome |
| Molecular Docking | Binding mode analysis | Binding affinity, protein-ligand interactions. |
| QSAR | Structure-activity relationship | Biological activity of new derivatives. |
| ADMET Prediction | Pharmacokinetic profiling | Drug-likeness, toxicity, metabolic stability. |
| PASS Prediction | Biological activity spectra | Potential therapeutic targets. mdpi.com |
Sustainable Synthesis and Process Intensification
Adopting green chemistry principles is crucial for developing environmentally benign and economically viable synthetic processes. beilstein-journals.org Research into the sustainable synthesis of this compound should focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. beilstein-journals.org
Key strategies include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water, bio-based solvents, or polyethylene glycol (PEG). arkat-usa.org
Catalyst Development: Focusing on catalysts based on earth-abundant and non-toxic metals or employing organocatalysis to replace precious metal catalysts. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, such as C-H activation/functionalization reactions, which improve atom economy over traditional cross-coupling methods. rsc.org
By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of novel materials and therapeutics through innovative, efficient, and sustainable chemical synthesis.
Q & A
Q. What are the recommended synthetic routes for 1-(4-Chloro-2-nitrophenyl)-2-pyrrolidinone, and what analytical methods validate its purity?
The synthesis typically involves multi-step reactions starting with halogenated aromatic precursors. A common approach is the nucleophilic substitution of 4-chloro-2-nitrobenzaldehyde with pyrrolidinone derivatives under basic conditions, followed by cyclization. For example, analogous methods for halogenated pyrrolidinones use Pd-catalyzed cross-coupling or condensation reactions to introduce substituents . Validation : Purity is confirmed via HPLC (≥95% purity) and spectroscopic methods:
Q. How is the crystal structure of this compound resolved, and which software tools are preferred?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX and OLEX2 are widely used for structure solution and refinement due to their robustness in handling small-molecule data . Key steps:
Q. What safety protocols are critical when handling this compound?
- Skin/eye exposure : Use PPE (gloves, goggles) per S24/25 safety guidelines .
- Decomposition risks : Thermal degradation above 200°C releases toxic NOx and HCl vapors; conduct reactions in fume hoods .
- Storage : Inert atmosphere (N2) at –20°C to prevent nitro-group reduction .
Advanced Research Questions
Q. How can contradictions between crystallographic and spectroscopic data be resolved?
Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Strategies:
Q. What challenges arise in optimizing regioselectivity during functionalization of the pyrrolidinone ring?
The electron-withdrawing nitro and chloro groups on the phenyl ring deactivate electrophilic sites, complicating further substitution. Solutions:
- Directed ortho-metalation : Use LiTMP to selectively deprotonate positions adjacent to the nitro group .
- Protecting groups : Temporarily block the pyrrolidinone carbonyl to direct reactivity to the aromatic ring .
- Catalytic systems : Pd/ligand combinations (e.g., XPhos) enhance cross-coupling efficiency with aryl halides .
Q. How does this compound interact with biological macromolecules, and what computational tools predict its binding modes?
Preliminary docking studies (using AutoDock Vina or Schrödinger Suite ) suggest the chloro-nitroaryl group participates in hydrophobic interactions, while the pyrrolidinone carbonyl may hydrogen-bond with protein residues. Experimental validation:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to targets like kinases or GPCRs .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
Q. What strategies mitigate decomposition during long-term stability studies?
- Light sensitivity : Store in amber vials to prevent nitro-group photoreduction .
- Oxidative stability : Add radical scavengers (e.g., BHT) to solutions.
- pH control : Maintain neutral conditions (pH 6–8) to avoid acid/base-catalyzed degradation .
Q. How can reaction yields be improved in large-scale syntheses?
- Flow chemistry : Enhances heat/mass transfer for exothermic nitro-group reactions .
- Catalyst recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs .
- Solvent optimization : Switch from DMF to biodegradable solvents (e.g., cyclopentyl methyl ether) without sacrificing yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
